12-Deoxywithastramonolide

Acetylcholinesterase Inhibition Bioassay-Guided Fractionation Ashwagandha Standardization

Select 12-Deoxywithastramonolide for unmatched specificity in acetylcholinesterase (AChE) research. Its minimal NF-κB activity makes it the essential negative control alongside withaferin A, while its 12‑fold bioavailability enhancement in sustained‑release matrices serves as a precise pharmacokinetic marker for drug‑delivery optimization. Procure this ≥98% pure, structurally authenticated standard to ensure your neuro‑active screening and botanical QC methods are both reproducible and biologically relevant.

Molecular Formula C28H38O6
Molecular Weight 470.6 g/mol
CAS No. 60124-17-6
Cat. No. B600304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Deoxywithastramonolide
CAS60124-17-6
SynonymsBaimantuoluoside C
Molecular FormulaC28H38O6
Molecular Weight470.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3C5C(O5)C6(C4(C(=O)C=CC6)C)O)C)CO
InChIInChI=1S/C28H38O6/c1-14-12-20(33-25(31)16(14)13-29)15(2)17-7-8-18-22-19(9-11-26(17,18)3)27(4)21(30)6-5-10-28(27,32)24-23(22)34-24/h5-6,15,17-20,22-24,29,32H,7-13H2,1-4H3/t15-,17+,18-,19-,20+,22-,23-,24-,26+,27-,28-/m0/s1
InChIKeyAWVMHXZWAKRDGG-MEBIVHGNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





12-Deoxywithastramonolide (CAS 60124-17-6) – A Distinct Withanolide Standard for Neuro- and Immuno-Assay Development


12-Deoxywithastramonolide (12-DWS) is a steroidal lactone belonging to the withanolide class of specialized metabolites, naturally occurring in the roots of Withania somnifera (ashwagandha) . It is one of several pharmacologically active withanolides found in this plant and is recognized for its distinct pattern of biological activity, including specific enzyme inhibition and immunomodulatory effects that differentiate it from its structural analogs [1]. As a reference standard, it is critical for the development and validation of quantitative analytical methods for botanicals and nutraceuticals.

Why Substituting 12-Deoxywithastramonolide with Other Ashwagandha Withanolides Compromises Bioassay Specificity


Treating withanolides as a single interchangeable class is a critical scientific oversight. Despite sharing a core steroidal skeleton, structural variations among withanolides, such as the lack of a hydroxyl group at C-12 in 12-Deoxywithastramonolide, lead to profound differences in their biological potency and molecular targets. For instance, the major ashwagandha constituent withaferin A is a potent NF-κB pathway inhibitor, whereas 12-Deoxywithastramonolide shows minimal activity in the same assay [1]. Conversely, 12-DWS demonstrates superior activity as an acetylcholinesterase inhibitor compared to other withanolides from the same plant [2]. Therefore, substituting 12-DWS with a more abundant withanolide in a biological study would yield misleading results, as the compounds are not functionally equivalent and engage different molecular targets with vastly different affinities.

Quantitative Differentiation Guide: 12-Deoxywithastramonolide vs. Withaferin A, Withanolide A, and Other Analogs


Superior In Vitro Acetylcholinesterase Inhibition Potency Compared to Eight Other Withania-Derived Withanolides

In a study isolating nine distinct withanolides from Ashwagandha root extract, 12-Deoxywithastramonolide demonstrated the most potent inhibitory effect against acetylcholinesterase (AChE). Of the five compounds that showed considerable inhibition (IC50 < 10 µg/mL), 12-DWS was the most active, with an IC50 of 1.54 µg/mL [1]. This assay serves as a potential biological standardization method for Ashwagandha extracts, complementing traditional chromatographic techniques like HPLC.

Acetylcholinesterase Inhibition Bioassay-Guided Fractionation Ashwagandha Standardization

Reduced NF-κB Pathway Inhibition Relative to Withaferin A for Mechanistic Differentiation

In a mechanistic study of NF-κB activation, the major Ashwagandha constituent withaferin A potently inhibited IκB kinase beta (IKKβ), a key upstream regulator of the NF-κB pathway. In stark contrast, the study explicitly notes that other WS-derived steroidal lactones, including 12-Deoxywithastramonolide and withanolide A, were 'far less effective' in this specific assay [1]. This demonstrates that the C-12 deoxy structure lacks the necessary functional group for potent IKKβ inhibition.

NF-κB Inhibition IKKβ Kinase Activity Inflammation Signaling

Differential In Vitro Cytotoxicity in Colorectal vs. Lung Cancer Cell Lines

12-Deoxywithastramonolide exhibits selective cytotoxicity against cancer cell lines, with a notably lower IC50 value against HT-29 colorectal cancer cells (IC50 = 29.8 μM) compared to A549 lung cancer cells (IC50 = 47.1 μM) . This represents a 1.6-fold difference in potency between these two specific cell lines. This differential activity contrasts with other withasteroids, such as withametelin, which demonstrated a more potent effect against A549 cells (IC50 = 6.0 μM) [1].

Cytotoxicity HT-29 A549 Withasteroid

Superior Enrichment Efficiency During Aglycone Fractionation for Process Chemistry

A study evaluating a scheme to enrich aglycone fractions of Withania somnifera found that the process was significantly more effective for 12-Deoxywithastramonolide than for its structural analogs withaferin-A and withanolide-A [1]. The proposed enrichment scheme successfully concentrated 12-DWS to a greater degree, indicating a distinct chemical behavior and higher stability under the acidic and basic conditions used in the fractionation process.

Enrichment Efficiency Process Chemistry Aglycone Fractionation

Distinct Bioavailability Profile in a Comparative Human Pharmacokinetic Study

In a comparative human pharmacokinetic study of two Ashwagandha formulations (a test sustained-release product vs. a reference organic extract), the relative bioavailability of key withanolides was assessed. For 12-Deoxywithastramonolide, the test formulation demonstrated a 12-fold increase in relative bioavailability [1]. This increase was different from that observed for other withanolides, such as total withanolides (44-fold) and withanolide A (11-fold), underscoring that each compound possesses unique pharmacokinetic properties that are influenced by formulation.

Pharmacokinetics Bioavailability Sustained-Release Formulation Human Study

Optimal Scientific and Industrial Use Cases for 12-Deoxywithastramonolide Based on Empirical Differentiation


As a Critical Analytical Standard for LC-MS/MS Method Development and Ashwagandha Extract Standardization

Given its distinct retention time and mass spectrum as demonstrated in HPLC-MS studies [1] and its high specific activity in acetylcholinesterase inhibition assays [2], 12-Deoxywithastramonolide is an ideal external standard for developing robust, validated quantitative methods for Ashwagandha botanicals and finished products. Its use ensures accurate identification and quantification of this specific aglycone, which is essential for comprehensive phytochemical profiling and quality control.

As a Key Chemical Marker in Nutraceutical and Pharmaceutical Formulation Development

The compound's unique and quantifiable response to formulation, evidenced by a 12-fold increase in bioavailability from a sustained-release matrix [1], makes it a highly valuable marker for pharmaceutical development. Researchers can leverage this sensitivity to screen and optimize novel drug delivery systems for Ashwagandha-derived ingredients, where the pharmacokinetics of 12-DWS serve as a measurable indicator of formulation performance.

As a Research Tool to Dissect Non-Canonical Withanolide Bioactivity Pathways

Due to its established lack of potent NF-κB inhibitory activity compared to withaferin A [1], 12-Deoxywithastramonolide serves as an essential control compound in mechanistic studies. It allows researchers to dissect and attribute observed anti-inflammatory or immunomodulatory effects to alternative pathways (e.g., TNF-α/IL-10 modulation [2]) that are independent of direct IKKβ inhibition. This helps clarify the polypharmacology of Ashwagandha extracts.

As an Acetylcholinesterase Positive Control in Neuroactive Extract Bioassay

As the most potent AChE inhibitor identified from a bioassay-guided fractionation of Ashwagandha root [1], 12-DWS is the preferred positive control for in vitro acetylcholinesterase inhibition assays. This is particularly relevant for studies aimed at isolating or characterizing the neuroactive constituents of Ashwagandha or for routine biological standardization of extract batches to complement chemical analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 12-Deoxywithastramonolide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.